molecular formula C14H15NO B8321312 2-[(2,6-Xyloxy)methyl]pyridine

2-[(2,6-Xyloxy)methyl]pyridine

Cat. No. B8321312
M. Wt: 213.27 g/mol
InChI Key: DPXSFORMDKQFOV-UHFFFAOYSA-N
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Patent
US04822778

Procedure details

Twenty-nine (29) g of 2-[(2,6-xyloxy)methyl]pyridine were hydrogenated in 250 mls of concentrated acetic acid using hydrogen in the presence of 1.0 g of PtO2. The hydrogenation took place by introducing hydrogen to theoretical volume at 70°-80° C. in an autoclave at a pressure of 5-10 atmospheres. The catalyst was filtered off, and the acetic acid evaporated. Twenty-four (24) g of 2-[(2,6-xyloxy)methyl]piperidine were obtained. The acetic acid salt produced was dissolved in 300 mls of water and was purified with active carbon, whereupon the product was precipitated as the base using ammonia. The base product was dried and dissolved in 150 mls of methyl ethyl ketone, whereupon the hydrochloride was obtained by neutralizing with dry HCl. The hydrochloride of 2-[(2,6-xylyoxy)methyl]piperidine melted at 227°-229° C.
[Compound]
Name
( 29 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Name
Quantity
1 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[CH3:7].[H][H]>C(O)(=O)C.O=[Pt]=O>[C:1]1([O:9][CH2:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][NH:12]2)[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[CH3:7]

Inputs

Step One
Name
( 29 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1C)C)OCC1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
1 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the acetic acid evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C=1(C(=CC=CC1C)C)OCC1NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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